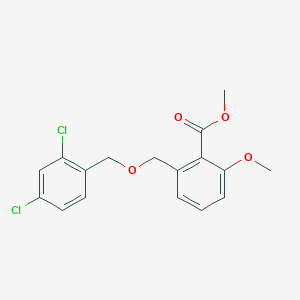

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O4/c1-21-15-5-3-4-12(16(15)17(20)22-2)10-23-9-11-6-7-13(18)8-14(11)19/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNMKLVKQIHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301172172 | |

| Record name | Methyl 2-[[(2,4-dichlorophenyl)methoxy]methyl]-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171923-92-4 | |

| Record name | Methyl 2-[[(2,4-dichlorophenyl)methoxy]methyl]-6-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[(2,4-dichlorophenyl)methoxy]methyl]-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with 6-methoxybenzoic acid in the presence of a base, followed by esterification to form the methyl ester. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s dichloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

Key Observations :

- Chlorine Substitution : The dichloro isomers exhibit identical molecular weights but distinct physicochemical properties due to differing chlorine positions. For example, the 2,4-dichloro isomer may exhibit altered lipophilicity compared to the 3,4-dichloro analog, influencing solubility and reactivity .

- Functional Group Variations: The nitro-substituted analog () demonstrates higher polarity due to the nitro group, which may enhance intermolecular interactions in crystallization .

Biological Activity

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester, also known by its CAS number 1171923-92-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H16Cl2O4

- Molecular Weight: 355.21 g/mol

- CAS Registry Number: 1171923-92-4

The compound features a benzoic acid core with methoxy and dichloro substituents, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological systems. The following mechanisms have been identified in studies involving benzoic acid derivatives:

- Protein Degradation Pathways : Benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in cellular models. These pathways are crucial for maintaining cellular homeostasis and protein quality control .

- Enzyme Activation : Certain derivatives have demonstrated the ability to activate cathepsins B and L, enzymes involved in protein degradation and turnover, suggesting a potential role in modulating proteostasis .

- Antioxidant Activity : Many benzoic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and damage. This activity is often linked to their ability to scavenge free radicals .

Biological Evaluation

A variety of studies have assessed the biological activity of this compound. Key findings include:

Case Studies

- In Silico Studies : Computational modeling has suggested that this compound may act as a putative binder for key enzymes involved in protein degradation pathways . This supports the hypothesis that it could enhance proteolytic activity within cells.

- Comparative Analysis with Other Derivatives : In studies comparing various benzoic acid derivatives, this compound was noted for its moderate activation of proteasomal activity compared to more potent analogs like 3-chloro-4-methoxybenzoic acid .

Data Tables

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | No significant toxicity at ≤10 μg/mL in fibroblasts |

| Enzyme Activation | Moderate activation of cathepsins B and L |

| Antioxidant Activity | Potential free radical scavenging ability |

| Antimicrobial Effects | Limited data; further research needed |

Q & A

Q. What are the standard synthetic pathways for preparing 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester?

The synthesis typically involves sequential functionalization of the benzyloxymethyl and methoxy groups. A common approach includes:

- Step 1 : Protection of the hydroxyl group on the benzoic acid core using methyl esterification under acidic conditions (e.g., H₂SO₄ in methanol).

- Step 2 : Chlorination at the 2- and 4-positions via electrophilic aromatic substitution using Cl₂ or SOCl₂ in dichloromethane (DCM) .

- Step 3 : Benzyloxymethylation using benzyl bromide and a base like K₂CO₃ in acetonitrile . Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) and purification via column chromatography are critical to isolate intermediates .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in dichlorophenyl groups at 6.8–7.5 ppm) .

- Mass Spectrometry (EI-MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile:water 70:30) with UV detection at 254 nm .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in DCM, acetonitrile, and DMSO. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

- Optimized Benzyloxymethylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and reduce side products .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min at 100°C) for esterification steps to minimize degradation .

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers if unintended stereoisomers form during synthesis .

Q. What are the key challenges in analyzing degradation products under experimental conditions?

- Hydrolysis Products : The methyl ester and benzyloxymethyl groups are prone to hydrolysis in aqueous media (pH > 7), forming 2-(2,4-dichlorobenzyloxymethyl)-6-methoxy-benzoic acid. Monitor via LC-MS with negative ion mode .

- Photodegradation : UV exposure may cleave the C-O bond in the benzyloxymethyl group. Use amber vials and add antioxidants (e.g., BHT) to stabilize samples .

Q. How can computational modeling support mechanistic studies of its reactivity?

- DFT Calculations : Simulate reaction pathways (e.g., chlorination) using Gaussian 16 with B3LYP/6-31G(d) to predict regioselectivity and transition states .

- Molecular Dynamics : Model solvation effects in acetonitrile/DCM to optimize solvent selection for synthetic steps .

Q. What biological activity hypotheses can be tested given its structural analogs?

- Antimicrobial Screening : Compare with structurally similar esters (e.g., 4-methoxybenzoic acid derivatives) using MIC assays against Gram-positive bacteria .

- Enzyme Inhibition : Test for lipoxygenase (LOX) or COX-2 inhibition via fluorescence-based assays, given the compound’s aromatic/electron-withdrawing groups .

Data Contradictions & Validation

Q. How to resolve discrepancies in reported NMR chemical shifts across studies?

- Internal Referencing : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) for standardization .

- Variable Temperature NMR : Assess conformational flexibility (e.g., restricted rotation in dichlorophenyl groups) causing signal splitting .

Q. What experimental controls are critical for reproducibility in bioactivity assays?

- Negative Controls : Use dimethyl sulfoxide (DMSO) vehicle and non-esterified analogs (e.g., free benzoic acid) to isolate ester-specific effects .

- Positive Controls : Include known inhibitors (e.g., indomethacin for COX-2) to validate assay sensitivity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.